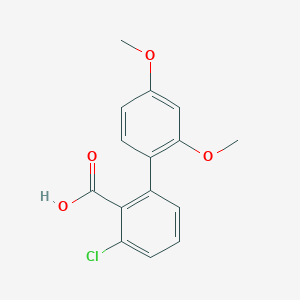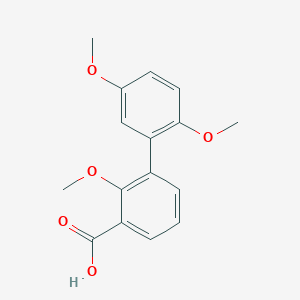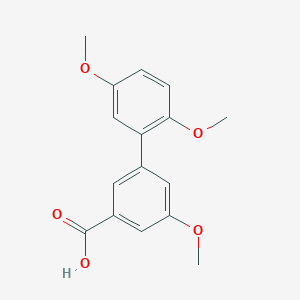
2-(2,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95%
説明
2-(2,5-Dimethoxyphenyl)-6-fluorobenzoic acid (hereafter referred to as 2,5-DMPFBA) is a fluorinated aromatic carboxylic acid, which has been widely used in scientific research due to its unique properties. The compound is highly versatile, and has been used in a variety of applications, including synthesis, drug design, and biochemical research.
科学的研究の応用
2,5-DMPFBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It has also been used in the study of enzyme inhibitors, as well as in the development of new drug targets. Additionally, it has been used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins.
作用機序
2,5-DMPFBA is known to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and phosphodiesterase-4 (PDE-4). It is thought to inhibit these enzymes by binding to their active sites, thus preventing their catalytic activity. Additionally, it has been shown to interact with other proteins, such as the transcription factor NF-κB, and to affect the expression of certain genes.
Biochemical and Physiological Effects
2,5-DMPFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the risk of certain types of cancer. Additionally, it has been shown to reduce the risk of cardiovascular disease, and to improve glucose tolerance. Furthermore, it has been shown to have anti-bacterial and anti-viral properties, as well as to have an effect on the immune system.
実験室実験の利点と制限
2,5-DMPFBA has a number of advantages for laboratory experiments. It is relatively inexpensive, and is readily available from commercial suppliers. Additionally, it is relatively non-toxic and is relatively stable in aqueous solutions. However, it has a number of limitations. It is not very soluble in water, and it is not very stable in organic solvents. Furthermore, it is not very soluble in organic solvents, and it may be difficult to obtain a homogeneous solution.
将来の方向性
2,5-DMPFBA has a number of potential applications in the future. It could be used in the development of new drugs, as well as in the study of the structure and function of proteins. Additionally, it could be used in the study of enzyme inhibitors, as well as in the development of new drug targets. Furthermore, it could be used in the study of protein-protein interactions, as well as in the development of new diagnostic methods. Finally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the development of new therapeutic strategies.
合成法
2,5-DMPFBA is typically synthesized via a two-step process involving the reaction of 2,5-dimethoxyphenol with fluorobenzoyl chloride. The first step involves the formation of 2,5-dimethoxybenzoyl chloride, which is then reacted with fluorobenzoyl chloride to form the final product. The reaction is typically carried out in a solvent such as dichloromethane, and can be catalyzed by a variety of reagents, such as N,N-diisopropylethylamine (DIPEA).
特性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-9-6-7-13(20-2)11(8-9)10-4-3-5-12(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZPAYAKKMZNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690823 | |
| Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-64-1 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-fluoro-2′,5′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















